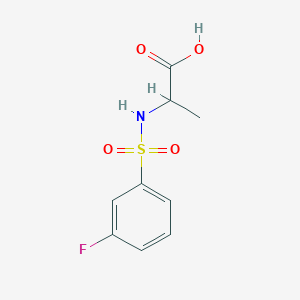((3-Fluorophenyl)sulfonyl)alanine
CAS No.: 1160933-45-8
Cat. No.: VC6235255
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1160933-45-8 |
|---|---|
| Molecular Formula | C9H10FNO4S |
| Molecular Weight | 247.24 |
| IUPAC Name | 2-[(3-fluorophenyl)sulfonylamino]propanoic acid |
| Standard InChI | InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |
| Standard InChI Key | IWFOGWMBJILJCB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name is 2-[(3-fluorophenyl)sulfonamido]propanoic acid, reflecting its core structure:
-
A propanoic acid backbone substituted at the α-carbon with a sulfonamide group.
-
The sulfonamide moiety is further functionalized with a 3-fluorophenyl ring, introducing aromatic and electronegative characteristics.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₀FNO₄S |
| Molecular weight | 247.25 g/mol |
| SMILES | CC(C(=O)O)NS(=O)(=O)c1cccc(c1)F |
| InChIKey | IWFOGWMBJILJCB-UHFFFAOYSA-N |
The fluorine atom at the phenyl ring’s meta position contributes to steric and electronic modulation, potentially influencing binding interactions in biological systems .
Physicochemical Properties
Experimental and computed data reveal key traits critical for laboratory handling and application:
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Boiling point | 427.3 ± 55.0 °C | Predicted (PubChem) |
| Density | 1.4 ± 0.1 g/cm³ | Estimated |
| Vapor pressure | 0.0 ± 1.1 mmHg (25°C) | Computed |
| LogP (Partition coeff.) | 1.2 (estimated) | ChemAxon tools |
The low vapor pressure suggests limited volatility, favoring solid-phase handling. The moderate logP value indicates balanced hydrophilicity-lipophilicity, suitable for aqueous and organic media .
Synthetic Methodology
General Synthesis Route
((3-Fluorophenyl)sulfonyl)alanine is typically synthesized via nucleophilic substitution:
-
Sulfonylation: Reacting 3-fluorobenzenesulfonyl chloride with alanine’s amine group under basic conditions (e.g., NaOH or triethylamine).
-
Purification: Isolation via recrystallization or chromatography.
Reaction Scheme:
Optimization Considerations
-
pH control: Maintaining alkaline conditions (pH 8–9) prevents premature protonation of alanine’s amine.
-
Solvent selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for their inertness and solubility profiles .
Research Applications and Biological Relevance
Peptide Mimetics
Incorporating this compound into peptides can:
-
Enhance metabolic stability by resisting proteolytic cleavage.
-
Alter conformational dynamics via steric effects from the sulfonyl group.
Comparative Analysis with Structural Analogs
| Compound | Substituent | Molecular Weight | Key Feature |
|---|---|---|---|
| ((3-Fluorophenyl)sulfonyl)alanine | Alanine backbone | 247.25 g/mol | Meta-fluorine; sulfonamide |
| ((4-Fluorophenyl)sulfonyl)alanine | Para-fluorine | 247.25 g/mol | Altered electronic distribution |
| Benzene sulfonyl alanine | No fluorine | 229.27 g/mol | Reduced electronegativity |
The meta-fluorine configuration in ((3-Fluorophenyl)sulfonyl)alanine may offer superior target selectivity compared to para-substituted analogs .
Challenges and Future Directions
Knowledge Gaps
-
In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
-
Toxicity screening: No published data on acute or chronic toxicological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume